
3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide, also known as BNCMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNCMB is a member of the benzamide family and has a molecular formula of C16H18BrN2O. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Mecanismo De Acción
The mechanism of action of 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of HDACs, 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide can cause the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide for lab experiments is its high potency and selectivity. 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide has been shown to be highly effective at inhibiting the activity of HDACs, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide. One area of interest is in the development of new anticancer drugs based on the structure of 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide. Researchers are also interested in exploring the potential applications of 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide in the treatment of other diseases, such as neurodegenerative disorders and inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide and to identify any potential side effects or toxicity associated with its use.
Métodos De Síntesis
The synthesis of 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide involves the reaction of 3-bromo-5-methylbenzoic acid with 1-cyanocyclohexylamine in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation between the carboxylic acid and the amine groups, resulting in the formation of 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide.
Aplicaciones Científicas De Investigación
3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
3-bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c1-11-7-12(9-13(16)8-11)14(19)18-15(10-17)5-3-2-4-6-15/h7-9H,2-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYYIZMAWPLMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

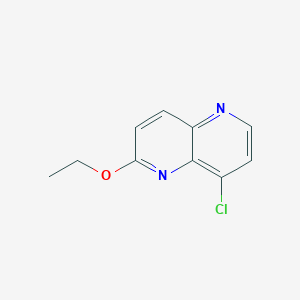
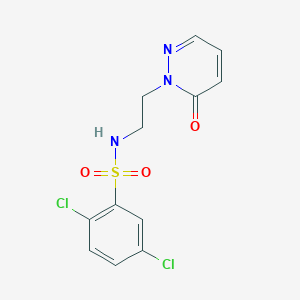
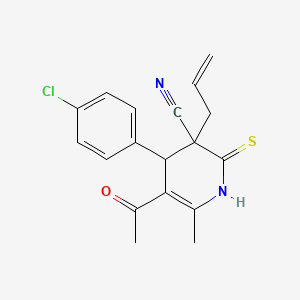
![8-(3-((3-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2686143.png)
![diethyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2686144.png)
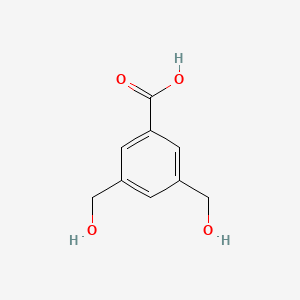
![4-(3-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2686147.png)
![N-[(3Ar,6aR)-6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-yl]prop-2-enamide](/img/structure/B2686148.png)
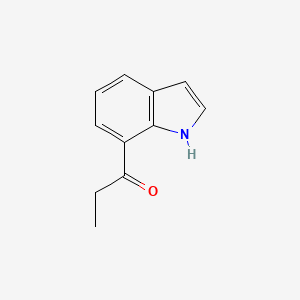
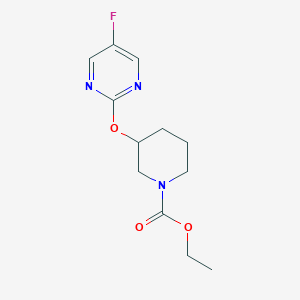
![2,4-Dinitro-1-{2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]cyclohexyl}benzene](/img/structure/B2686152.png)
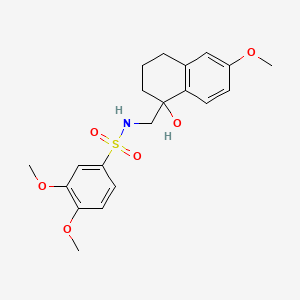
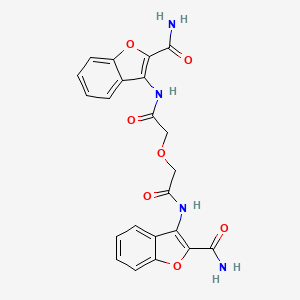
![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2686158.png)